

Esmolol Hydrochloride: A Technical Guide to its Chemical Properties and Solubility

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Compound of Interest

Compound Name: *Esmolol*

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This technical guide provides an in-depth overview of the core chemical properties and solubility profile of **esmolol** hydrochloride. The information is presented to support research, development, and formulation activities involving this short-acting beta-1 adrenergic receptor antagonist.

Core Chemical Properties

Esmolol hydrochloride is a white to off-white crystalline powder. A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of **Esmolol** Hydrochloride

Property	Value	References
Molecular Formula	C ₁₆ H ₂₆ ClNO ₄	[1][2][3]
Molecular Weight	331.83 g/mol	[1][2][4]
Appearance	White to off-white crystalline powder	[1][3][5]
Melting Point	48 - 92°C	[1][6][7][8]
pKa	9.5 - 9.67	[1][9]
LogP (Octanol/Water)	1.7 - 2.72	[6][9][10][11]
Partition Coefficient (Octanol/Water) at pH 7.0	0.42	[5]

Solubility Profile

Esmolol hydrochloride is characterized as a relatively hydrophilic compound.[5] Its solubility in various solvents is summarized in Table 2. It is noteworthy that there are some discrepancies in the reported quantitative solubility values in the literature.

Table 2: Solubility of **Esmolol** Hydrochloride

Solvent	Qualitative Solubility	Quantitative Solubility	References
Water	Very Soluble	≥ 104.8 mg/mL; approx. 0.144 mg/mL at 25°C	[3] [5] [12] [13]
Ethanol	Freely Soluble	350 mg/L; approx. 25 mg/mL; 59 mg/mL; ≥ 102.4 mg/mL	[1] [3] [5] [13]
Methanol	Soluble	-	[8]
Dimethyl Sulfoxide (DMSO)	Soluble	≥ 16.6 mg/mL; approx. 25 mg/mL; 59 mg/mL	[8]
Dimethylformamide (DMF)	Soluble	approx. 25 mg/mL	
Phosphate Buffered Saline (PBS), pH 7.2	Soluble	approx. 10 mg/mL	

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key chemical properties of a substance like **esmolol** hydrochloride.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

- **Preparation:** An excess amount of **esmolol** hydrochloride is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
- **Equilibration:** The container is agitated at a constant temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

- **Quantification:** An aliquot of the clear supernatant is carefully removed and diluted. The concentration of **esmolol** hydrochloride in the diluted sample is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The solubility is calculated from the measured concentration and the dilution factor.

Melting Point Determination (Capillary Method)

The melting point is determined as a range, from the temperature at which the substance begins to collapse to the temperature at which it is completely molten.

- **Sample Preparation:** A small amount of dry, powdered **esmolol** hydrochloride is packed into a capillary tube to a height of 2.5-3.5 mm.
- **Instrumentation:** The capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a controlled rate. For a known substance, the apparatus is typically preheated to a temperature about 5°C below the expected melting point, and then the temperature is ramped at approximately 1°C per minute.
- **Observation:** The temperatures at the onset of melting and at the completion of melting are recorded to define the melting range.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used method for determining the dissociation constant (pKa) of ionizable compounds.

- **Solution Preparation:** A precise amount of **esmolol** hydrochloride is dissolved in a known volume of purified water.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments.
- **pH Measurement:** The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the **esmolol** hydrochloride has been neutralized.

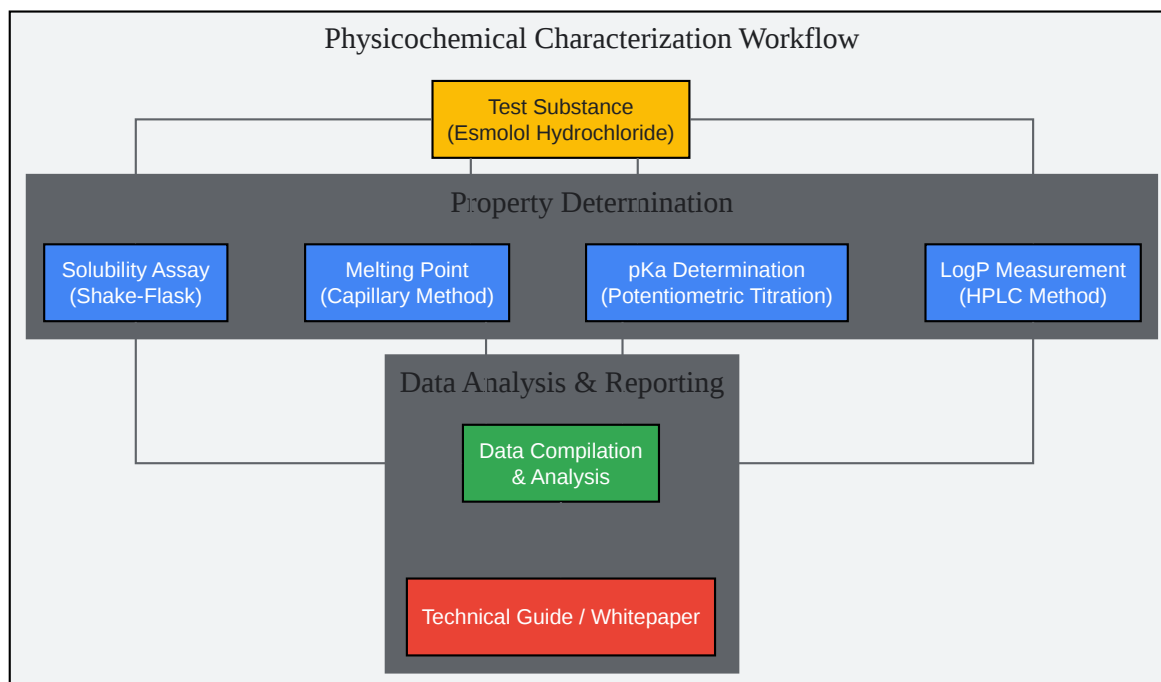
LogP Determination (HPLC Method)

The partition coefficient (LogP) can be determined chromatographically, which is often faster than the traditional shake-flask method.

- **System Preparation:** An HPLC system is equipped with a nonpolar stationary phase (e.g., C18 column) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
- **Calibration:** A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is constructed by plotting the known LogP values against the logarithm of the retention factors ($\log k'$).
- **Sample Analysis:** **Esmolol** hydrochloride is injected into the same HPLC system under identical conditions, and its retention time is measured.
- **Calculation:** The retention factor for **esmolol** hydrochloride is calculated, and its LogP value is determined by interpolation from the calibration curve.

Visualized Workflow

The following diagram illustrates a generalized workflow for the characterization of a pharmaceutical substance like **esmolol** hydrochloride.



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Caption: Workflow for Physicochemical Characterization of **Esmolol** HCl.

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